molecular formula C15H17N2O4P B1613802 3-Indoxyl phosphate p-toluidine salt CAS No. 31699-61-3

3-Indoxyl phosphate p-toluidine salt

Cat. No.: B1613802
CAS No.: 31699-61-3
M. Wt: 320.28 g/mol
InChI Key: DVFSEXUMYANGAN-UHFFFAOYSA-N
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Description

3-Indoxyl phosphate p-toluidine salt is a biochemical assay reagent widely used in scientific research. It is known for its role as a substrate for alkaline phosphatase, an enzyme that catalyzes the hydrolysis of phosphate esters. This compound is particularly valuable in histochemical and immunohistochemical applications due to its ability to produce a colorimetric change upon enzymatic reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Indoxyl phosphate p-toluidine salt typically involves the reaction of indoxyl phosphate with p-toluidine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) to facilitate the reaction . The product is then purified through crystallization or other purification techniques to achieve the desired purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Industrial production may also incorporate automated systems for mixing, reaction monitoring, and purification to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

3-Indoxyl phosphate p-toluidine salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Indoxyl phosphate p-toluidine salt involves its hydrolysis by alkaline phosphatase. The enzyme catalyzes the removal of the phosphate group, resulting in the formation of indoxyl. Indoxyl can then undergo oxidation to form indigo, which produces a visible color change. This colorimetric change is used to detect and quantify the presence of alkaline phosphatase in various samples .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Indoxyl phosphate p-toluidine salt is unique due to its specific interaction with alkaline phosphatase and its ability to produce a distinct color change upon hydrolysis and oxidation. This makes it particularly valuable in applications requiring precise detection and quantification of enzyme activity .

Properties

IUPAC Name

1H-indol-3-yl hydrogen phosphate;(4-methylphenyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8NO4P.C7H9N/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;1-6-2-4-7(8)5-3-6/h1-5,9H,(H2,10,11,12);2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFSEXUMYANGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[NH3+].C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647383
Record name 4-Methylanilinium 1H-indol-3-yl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103404-81-5, 31699-61-3
Record name 1H-Indol-3-ol, dihydrogen phosphate (ester), compd. with 4-methylbenzenamine (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103404-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylanilinium 1H-indol-3-yl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Indoxyl phosphate p-toluidine salt
Reactant of Route 2
3-Indoxyl phosphate p-toluidine salt
Reactant of Route 3
3-Indoxyl phosphate p-toluidine salt
Reactant of Route 4
3-Indoxyl phosphate p-toluidine salt

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